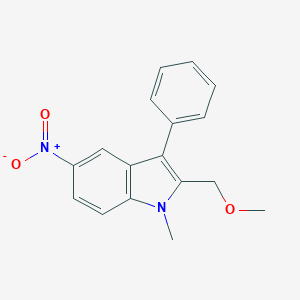![molecular formula C33H31N5O4 B421039 ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate](/img/structure/B421039.png)
ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including methoxy, dimethylamino, cyano, and carboxylic acid ester groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the cyano group may produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved would be specific to the target and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methoxyphenyl)-2-[(dimethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid methyl ester: Similar structure with a methyl ester group instead of an ethyl ester.
1-(4-Methoxyphenyl)-2-[(dimethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid propyl ester: Similar structure with a propyl ester group instead of an ethyl ester.
Uniqueness
The uniqueness of ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications, as mentioned above.
Eigenschaften
Molekularformel |
C33H31N5O4 |
|---|---|
Molekulargewicht |
561.6g/mol |
IUPAC-Name |
ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)indole-3-carboxylate |
InChI |
InChI=1S/C33H31N5O4/c1-5-41-33(39)31-26-19-25(42-32-27(20-34)28(17-18-35-32)36-22-9-7-6-8-10-22)15-16-29(26)38(30(31)21-37(2)3)23-11-13-24(40-4)14-12-23/h6-19H,5,21H2,1-4H3,(H,35,36) |
InChI-Schlüssel |
OHDAQNZQVFOVLH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=NC=CC(=C3C#N)NC4=CC=CC=C4)C5=CC=C(C=C5)OC)CN(C)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=NC=CC(=C3C#N)NC4=CC=CC=C4)C5=CC=C(C=C5)OC)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,6,7,8,9-hexahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B420957.png)
![2-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-3H-benzo[f]chromen-3-one](/img/structure/B420959.png)
![ethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B420963.png)


![ethyl 2-(isothiocyanatomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B420966.png)
![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone](/img/structure/B420967.png)
![2-(1-piperidinylmethylene)-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B420970.png)
![5-Bromo-2-phenylbenzo[a]furo[3,2-c]phenazine](/img/structure/B420971.png)

![2-[2-(Dimethylamino)vinyl]-3-nitro-1-benzofuran-5-ol](/img/structure/B420976.png)

![Ethyl 16-amino-3-benzyl-9-bromo-4-methyl-3,14,15,17-tetrazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7(12),8,10,14,16-octaene-5-carboxylate](/img/structure/B420980.png)

